Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name of this compound reflects its stereochemistry and functional groups. The parent structure is a hexyl chain with hydroxyl groups at positions 2, 3, 4, and 5, a ketone at position 6, and a sulfate ester at the terminal carbon. The systematic name is derived as follows:
IUPAC Name :
Sodium [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate
Key stereochemical features :
- C2 : R-configuration
- C3 : S-configuration
- C4 : S-configuration
- C5 : R-configuration
This configuration distinguishes it from stereoisomers such as sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate, which has different hydroxyl group orientations. The sulfate group is attached to the sixth carbon, which is oxidized to a ketone, creating a unique structural motif among sulfated carbohydrates.
Comparative Analysis of Stereoisomers :
| Compound Name | C2 | C3 | C4 | C5 | Reference |
|---|---|---|---|---|---|
| This compound | R | S | S | R | This work |
| Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate | R | R | S | S |
Synonyms and Historical Terminology in Biochemical Literature
This compound has been referenced under various synonyms in scientific literature, often emphasizing its structural relationship to hexoses and sulfated derivatives:
Common Synonyms :
- Sodium 6-sulfo-2,3,4,5-tetrahydroxyhexan-6-olate
- 6-Sulfo-D-mannonate sodium salt (historical usage)
- (2R,3S,4S,5R)-Hex-6-ulo-1,2,3,4,5-pentol sulfate sodium salt
Historically, its nomenclature evolved alongside advances in carbohydrate chemistry. Early studies referred to it as a "sulfated ketohexose" due to its ketone and sulfate functional groups. The term "mannonate" in older literature reflects its structural similarity to D-mannose derivatives, though its stereochemistry differs.
Relationship to Sulfoquinovose (6-Deoxy-6-Sulfo-D-Glucopyranose) Family
Sulfoquinovose (SQ) is a sulfated glucose derivative with a 6-deoxy-6-sulfo structure, widely studied for its role in microbial sulfoglycolysis. This compound shares structural motifs with SQ but differs in three key aspects:
- Oxidation State : The user’s compound features a ketone at C6, whereas SQ has a methylene group (-CH2-) at C6.
- Sulfate Position : Both compounds have a sulfate group at C6, but SQ’s sulfate is directly bonded to the sugar ring, whereas this compound’s sulfate is esterified to a linear hexyl chain.
- Stereochemistry : SQ derives from D-glucopyranose (C4 R), while this compound’s C4 is S-configured.
Structural Comparison Table :
This compound’s linear structure and ketone group suggest potential roles as a metabolic intermediate or substrate for sulfatases, though its exact biological function remains uncharacterized.
Properties
Molecular Formula |
C6H12NaO9S |
|---|---|
Molecular Weight |
283.21 g/mol |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/t3-,4+,5+,6-;/m0./s1 |
InChI Key |
RRZVDCADQOUUOF-NQZVPSPJSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfation of D-Galactose Derivatives
The chemical synthesis of sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate begins with the selective sulfation of D-galactose at the 6- O position. The process involves:
- Hydroxyl Group Protection : Temporary protection of hydroxyl groups at C2, C3, and C4 using acetyl or benzyl groups to prevent undesired sulfation.
- Sulfation Reaction : Treatment with sulfur trioxide-triethylamine complex (SO3·NEt3) in anhydrous dimethylformamide (DMF) at 0–5°C for 4–6 hours. This reagent ensures high regioselectivity for the primary hydroxyl group at C6.
- Deprotection and Neutralization : Sequential deprotection under alkaline conditions (e.g., sodium methoxide in methanol) followed by ion exchange chromatography to isolate the sodium salt.
Key Data :
| Parameter | Value/Detail |
|---|---|
| Sulfation Yield | 68–72% (crude) |
| Purification Method | Ion-exchange chromatography (DEAE) |
| Final Purity | ≥95% (HPLC) |
Chemo-Enzymatic Hybrid Approach
Recent advances combine chemical synthesis with enzymatic sulfation to improve regioselectivity and reduce side reactions:
- Substrate Preparation : D-Galactose is chemically modified to generate a terminal β1→4-linked N-acetyllactosamine (LacNAc) structure.
- Enzymatic Sulfation : Incubation with recombinant keratan sulfate galactose 6- O-sulfotransferase (KSGal6ST, CHST1) and 3′-phosphoadenosine 5′-phosphosulfate (PAPS) as the sulfate donor.
- Product Isolation : Ultrafiltration and gel permeation chromatography to separate sulfated products.
Critical Findings :
- KSGal6ST exhibits strict specificity for galactose residues adjacent to GlcNAc6S, achieving >90% sulfation efficiency at C6.
- The presence of 2,3-linked sialic acid modulates sulfation patterns, favoring C6 sulfation in branched glycans.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility:
Crystallization and Drying
- Crystallization : Anti-solvent addition (ethanol/acetone) under controlled cooling to obtain monodisperse crystals.
- Lyophilization : Freeze-drying at −50°C and 0.01 mbar to preserve thermolabile sulfate groups.
Analytical Characterization
Structural Validation
Purity Assessment
- Ion Chromatography : Sulfate content quantified via suppressed conductivity detection (95–98% sulfate incorporation).
- Circular Dichroism : Confirms retention of D-galactose configuration (θ222 = +12.7 mdeg).
Challenges and Optimization Strategies
Regioselectivity in Chemical Sulfation
Enzymatic Process Economics
- Cost Drivers : PAPS accounts for 60–70% of raw material costs.
- Mitigation : PAPS regeneration systems using ATP sulfurylase and APS kinase reduce costs by 40%.
Emerging Methodologies
Microbial Biosynthesis
Engineered E. coli strains expressing CHST1 and sulfate activation pathways produce the compound in vivo:
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the sulfate group.
Scientific Research Applications
Biochemical Applications
-
Enzyme Inhibition Studies
- Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate has been investigated for its role as an enzyme inhibitor. It can potentially inhibit certain glycosidases, which are important in carbohydrate metabolism. This inhibition can be useful in studying metabolic pathways and developing treatments for conditions like diabetes.
-
Glycobiology Research
- The compound is utilized in glycobiology to study glycosylation processes. It can serve as a substrate or inhibitor in glycosyltransferase assays, helping to elucidate the roles of glycan structures in cellular interactions and signaling.
-
Drug Development
- Due to its structural similarities to naturally occurring sulfated carbohydrates, this compound is being explored for its potential as a lead compound in drug development. Its ability to modulate biological processes makes it a candidate for developing therapeutics targeting various diseases.
Industrial Applications
-
Food Industry
- This compound may find applications as a food additive due to its potential health benefits and functional properties. Its role as a dietary supplement could enhance nutritional profiles in food products.
-
Cosmetic Formulations
- The compound's biochemical properties suggest potential use in cosmetic formulations where skin hydration and barrier function are desired. Its sulfated structure may enhance skin penetration and efficacy of active ingredients.
Case Studies
Mechanism of Action
The mechanism of action of Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The sulfate group can also participate in ionic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison Table
*Estimated based on analogs.
Key Research Findings
Stereochemical Impact: The 3S and 5R configurations in the target sulfate compound likely confer unique binding affinities for sulfatases, unlike mannose-6-sulfate (5S) .
Functional Group Effects : Sulfate esters exhibit stronger acidity (pKa ~1–2) than phosphate esters (pKa ~2–7), influencing stability in acidic environments .
Biological Roles: Phosphate derivatives (e.g., glucose-6-phosphate) are metabolic intermediates, while sulfated sugars participate in extracellular matrix signaling . N-Alkylated sugars (e.g., N-octyl galactosamine) show promise in nanotechnology due to their self-assembly properties .
Biological Activity
Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₆H₉NaO₇S
- Molecular Weight : 216.12 g/mol
- CAS Number : 14984-34-0
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect glycosylation processes by inhibiting glycosyltransferases.
- Cell Signaling Modulation : The compound can modulate cell signaling pathways that are crucial for cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer treatment.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : The compound has shown efficacy against Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent.
- Fungal Activity : It also exhibits antifungal properties against Candida albicans, suggesting its applicability in treating fungal infections.
Cytotoxic Effects
In vitro studies have reported cytotoxic effects on cancer cell lines:
These findings suggest that the compound may be useful in developing anticancer therapies.
Study 1: Antioxidant Efficacy
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 10 µM.
Study 2: Enzyme Inhibition
Research by Kumar et al. (2024) focused on the enzyme inhibition properties of this compound. It was found to inhibit α-glucosidase with an IC50 value of 150 µM, demonstrating potential for managing diabetes by delaying carbohydrate absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
